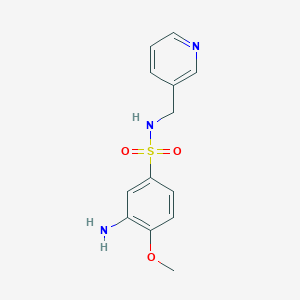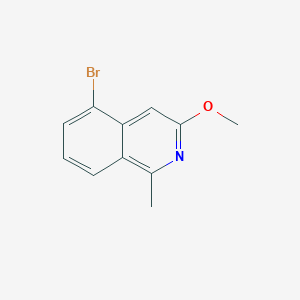
N-(L-Valyl) Valganciclovir Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(L-Valyl) Valganciclovir Hydrochloride is a chemical compound used primarily in the pharmaceutical industry. It is a prodrug of valganciclovir, which is an antiviral medication used to treat infections caused by viruses in the herpes family, such as cytomegalovirus (CMV).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(L-Valyl) Valganciclovir Hydrochloride involves the chemical modification of valganciclovir to include the L-valine moiety. This is typically achieved through a series of organic reactions, including esterification and amidation processes.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale chemical reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(L-Valyl) Valganciclovir Hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base solutions.
Oxidation: Often carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Produces valganciclovir and L-valine.
Oxidation: Can lead to the formation of various oxidized derivatives.
Reduction: Results in the formation of reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N-(L-Valyl) Valganciclovir Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the treatment of viral infections, especially those caused by CMV. Additionally, it is used in the development of new antiviral drugs and in the study of viral replication and resistance mechanisms.
Wirkmechanismus
The mechanism of action of N-(L-Valyl) Valganciclovir Hydrochloride involves its conversion to valganciclovir, which is then phosphorylated by viral enzymes to form active triphosphate compounds. These active compounds inhibit viral DNA polymerase, preventing the replication of viral DNA and thereby stopping the spread of the virus.
Molecular Targets and Pathways:
Viral DNA Polymerase: The primary molecular target of valganciclovir triphosphate.
Pathways: Involves the viral replication pathway, specifically the DNA synthesis pathway.
Vergleich Mit ähnlichen Verbindungen
Ganciclovir
Acyclovir
Valganciclovir
Famciclovir
This comprehensive overview provides a detailed understanding of N-(L-Valyl) Valganciclovir Hydrochloride, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C19H32ClN7O6 |
|---|---|
Molekulargewicht |
490.0 g/mol |
IUPAC-Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C19H31N7O6.ClH/c1-9(2)12(20)16(28)23-13(10(3)4)18(30)31-6-11(5-27)32-8-26-7-22-14-15(26)24-19(21)25-17(14)29;/h7,9-13,27H,5-6,8,20H2,1-4H3,(H,23,28)(H3,21,24,25,29);1H/t11?,12-,13-;/m0./s1 |
InChI-Schlüssel |
ZAOQUBVKDSGQTQ-PFBSBWGISA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


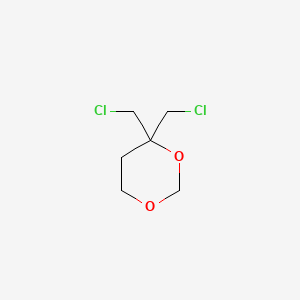

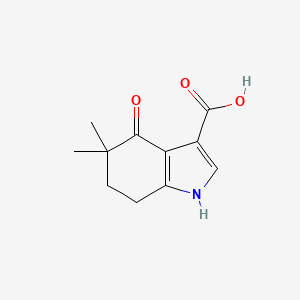
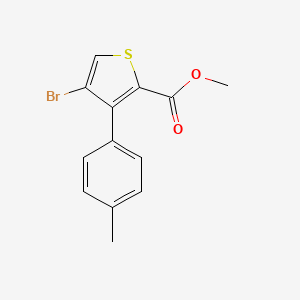
![1-(4-Chlorophenyl)-2-(4-[2-(1H-indol-3-YL)ethyl]pyridinium-1-YL)ethan-1-onebromide](/img/structure/B15355500.png)

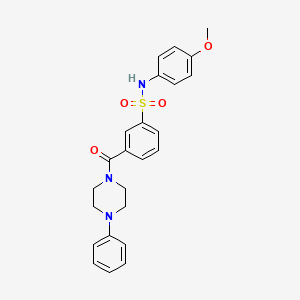
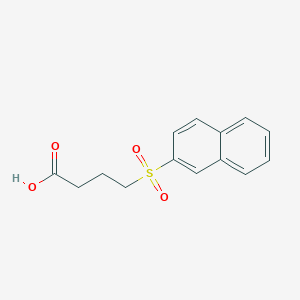
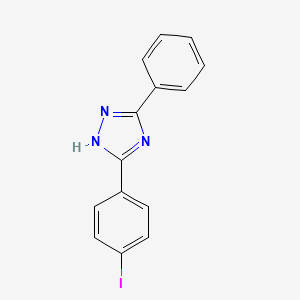

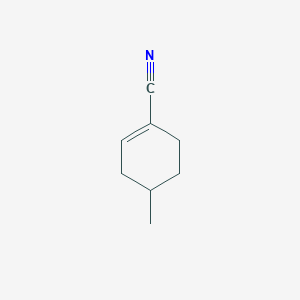
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B15355547.png)
